N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-12(8-16-15(18)10-2-1-3-10)14-5-4-13(19-14)11-6-7-20-9-11/h4-7,9-10,12,17H,1-3,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPBXTZGFJLIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclobutanecarboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 303.3 g/mol. The compound contains a cyclobutane ring, a furan moiety, and a thiophene ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO4S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034343-86-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The compound may exhibit anti-inflammatory, antioxidant, and anticancer properties due to these interactions.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages, suggesting potential applications in inflammatory diseases.
- Antioxidant Activity : The presence of thiophene and furan rings may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Anticancer Potential : Some studies suggest that derivatives of thiophene and furan exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for its anticancer properties.
In Vitro Studies
In vitro studies have demonstrated that derivatives of similar structures can significantly reduce cell viability in cancer cells at certain concentrations. For example, a study on related compounds showed that treatment with concentrations ranging from 10 to 100 µg/mL resulted in a dose-dependent decrease in cell viability in various cancer cell lines.
Cytotoxicity Assessment
Using the MTT assay, researchers evaluated the cytotoxic effects of this compound on RAW264.7 cells:
| Treatment Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
These results indicate that higher concentrations lead to significant reductions in cell viability, suggesting potential applications in targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan/Thiophene Moieties
The thiophene-furan core in the target compound is rare in literature. However, compounds with isolated furan or thiophene rings and carboxamide groups provide relevant comparisons:
Key Observations :
- Thiophene vs. Furan : The thiophene in the target compound may enhance lipophilicity and π-π stacking compared to pure furan derivatives like LMM11 or ranitidine analogues .
- Cyclobutane vs. Benzene/Cyclohexane : The strained cyclobutane ring could reduce metabolic stability compared to the benzene ring in LMM11 or the flexible cyclohexyl group in ranitidine derivatives.
Functional Group Analysis
- Hydroxyethyl Group : The hydroxyethyl linker in the target compound may improve solubility compared to ranitidine’s sulfanyl-ethyl group, which is more lipophilic .
- Carboxamide vs.
Physicochemical Properties (Theoretical)
Note: These values are extrapolated from structural analogs and computational methods (e.g., density-functional theory ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
